2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid
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Overview
Description
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a chloro group, a dimethylsulfamoylphenyl group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid typically involves multiple steps, including the introduction of the chloro group, the formation of the dimethylsulfamoylphenyl group, and the incorporation of the isonicotinic acid moiety. One common synthetic route involves the use of N-hydroxyphthalimide and cobalt acetylacetonate as catalysts to generate benzoic acid, followed by substitution reactions with chlorine gas to produce 3,5-dichlorobenzoic acid. Subsequent steps include methyl substitution using Grignard reagents and nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors, controlled temperature conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, such as halogenation and methylation.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine gas for halogenation, Grignard reagents for methylation, and concentrated sulfuric acid for catalytic nitro-substitution. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
Major products formed from these reactions include 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid, which are intermediates in the synthesis of the final compound .
Scientific Research Applications
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid include other isonicotinic acid derivatives and chloro-substituted aromatic compounds. Examples include:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Amino-5-chloro-N,3-dimethylbenzamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-5-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)10-5-3-4-9(6-10)12-8-16-13(15)7-11(12)14(18)19/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLBBULFJYNRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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